molecular formula C12H15N3O B2719750 1,1-dimethyl-3-(1-methyl-1H-indol-3-yl)urea CAS No. 899990-19-3

1,1-dimethyl-3-(1-methyl-1H-indol-3-yl)urea

Cat. No.: B2719750
CAS No.: 899990-19-3
M. Wt: 217.272
InChI Key: KRLSFPYEPGYCCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dimethyl-3-(1-methyl-1H-indol-3-yl)urea is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dimethyl-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 1-methylindole with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be summarized as follows:

    Starting Materials: 1-methylindole, dimethylcarbamoyl chloride, triethylamine.

    Reaction Conditions: Reflux, typically in an inert solvent like dichloromethane.

    Product Isolation: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-3-(1-methyl-1H-indol-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The urea moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted urea derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild conditions to prevent decomposition of the compound.

Major Products Formed

    Oxidation Products: Oxidized indole derivatives.

    Reduction Products: Reduced urea derivatives.

    Substitution Products: Substituted urea derivatives with various functional groups.

Scientific Research Applications

1,1-Dimethyl-3-(1-methyl-1H-indol-3-yl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,1-dimethyl-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets in biological systems. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. The urea group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Methylindole: A precursor in the synthesis of 1,1-dimethyl-3-(1-methyl-1H-indol-3-yl)urea, known for its biological activities.

    3-(1-Methyl-1H-indol-3-yl)urea: Lacks the dimethyl substitution on the urea moiety, resulting in different chemical properties and biological activities.

    1,1-Dimethylurea: A simpler urea derivative without the indole ring, used in various industrial applications.

Uniqueness

This compound is unique due to the presence of both the indole ring and the dimethyl-substituted urea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

1,1-dimethyl-3-(1-methylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-14(2)12(16)13-10-8-15(3)11-7-5-4-6-9(10)11/h4-8H,1-3H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLSFPYEPGYCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.